![molecular formula C7H9N3O4 B2541092 1-[(3R,4S)-4-Hydroxyoxolan-3-yl]triazole-4-carboxylic acid CAS No. 1932108-24-1](/img/structure/B2541092.png)

1-[(3R,4S)-4-Hydroxyoxolan-3-yl]triazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

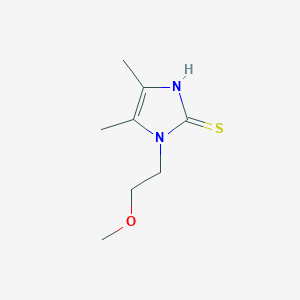

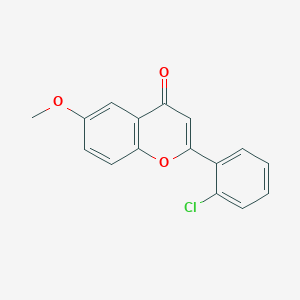

1-[(3R,4S)-4-Hydroxyoxolan-3-yl]triazole-4-carboxylic acid is a compound that features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. This particular compound also includes a hydroxyoxolan ring, which is a type of oxygen-containing heterocycle, and a carboxylic acid functional group. The triazole ring is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological molecules .

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through several methods. A general approach for creating 1,3,5-trisubstituted 1,2,4-triazoles involves the reaction of carboxylic acids with primary amidines and monosubstituted hydrazines, which is a highly regioselective and one-pot process . Additionally, the synthesis of 4-hydroxy-1,2,3-triazole analogs, which are structurally related to the compound , has been reported. These analogs were synthesized as potential biomimetics of γ-aminobutyric acid (GABA) and involved the decoration of the hydroxytriazole core scaffold .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be determined using experimental methods such as X-ray diffraction and supported by quantum-chemical calculations. For instance, the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a compound with a similar triazole-carboxylic acid framework, has been elucidated using these techniques .

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions. Alkylation reactions can lead to the formation of methoxy-triazole derivatives, while nitration can occur under mild conditions, primarily affecting substituents on the phenyl group . The conversion of triazole carboxylic acids into acid chlorides and substituted amides is also possible, demonstrating the chemical versatility of the triazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of substituents on the triazole ring, such as alkyl or aryl groups, can significantly affect these properties. For example, the introduction of a hydroxy group can enhance the compound's polarity and potentially its solubility in water . The triazole ring itself is known for its stability and ability to engage in hydrogen bonding, which can be crucial for its biological activity .

Aplicaciones Científicas De Investigación

Ruthenium-Catalyzed Synthesis and Applications

Triazole-based scaffolds, like 5-amino-1,2,3-triazole-4-carboxylic acid, are pivotal in synthesizing biologically active compounds and peptidomimetics. A ruthenium-catalyzed protocol has been developed to create a protected version of this triazole amino acid, facilitating the synthesis of triazole-containing dipeptides and HSP90 inhibitors, demonstrating significant biological activity (Ferrini et al., 2015).

Copper-Catalyzed Synthesis of Triazole Derivatives

Triazole derivatives synthesized via copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) have been evaluated for their potential as 17β-HSD1 inhibitors, which are significant in the treatment of mammary tumors. This highlights triazoles' role as bioisosteres of various functional groups, contributing to their versatility in medicinal chemistry (Hernández-López et al., 2020).

Photooxygenation of Oxazoles

The photooxygenation of oxazoles to form triamides, which then undergo nucleophilic attack, represents a novel approach to synthesizing macrolides, including recifeiolide and curvularin. This method showcases the utility of triazole derivatives in synthesizing complex organic molecules (Wasserman et al., 1981).

Supramolecular Interactions of Triazoles

1,2,3-Triazoles are known for their supramolecular interactions, enabling applications in coordination and supramolecular chemistry. These interactions include hydrogen and halogen bonding, metal ion coordination, and anion recognition, illustrating the triazole ring's versatility in forming diverse molecular architectures (Schulze & Schubert, 2014).

Propiedades

IUPAC Name |

1-[(3R,4S)-4-hydroxyoxolan-3-yl]triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c11-6-3-14-2-5(6)10-1-4(7(12)13)8-9-10/h1,5-6,11H,2-3H2,(H,12,13)/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHCOYJVUMMOSW-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)N2C=C(N=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)O)N2C=C(N=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3R,4S)-4-Hydroxyoxolan-3-yl]triazole-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2541015.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2541016.png)

![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2541019.png)

![8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2541027.png)

![2-(cyclopentylthio)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2541029.png)